1-(1-Cyclohexylbenzimidazol-2-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Cyclohexylbenzimidazol-2-yl)ethanamine is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Cyclohexylbenzimidazol-2-yl)ethanamine typically involves the condensation of o-phenylenediamine with cyclohexanone followed by subsequent reactions to introduce the ethanamine group. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation and cyclization processes. For example, the reaction can be carried out in the presence of hydrochloric acid or sodium hydroxide under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(1-Cyclohexylbenzimidazol-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include oxidized benzimidazole derivatives, reduced forms of the compound, and various substituted benzimidazole derivatives.
Scientific Research Applications
1-(1-Cyclohexylbenzimidazol-2-yl)ethanamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: The compound’s potential pharmacological activities, such as antimicrobial, anticancer, and anti-inflammatory properties, are of interest in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-(1-Cyclohexylbenzimidazol-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that mediate therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(1-Cyclohexylbenzimidazol-2-yl)ethanamine include:
- 2-(1-Cyclohexenyl)ethylamine
- 2-(2-Benzylbenzimidazol-1-yl)ethanamine dihydrochloride
- 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride
Uniqueness
This compound is unique due to its specific structural features, such as the cyclohexyl group attached to the benzimidazole ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H21N3 |
---|---|
Molecular Weight |
243.35 g/mol |
IUPAC Name |
1-(1-cyclohexylbenzimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C15H21N3/c1-11(16)15-17-13-9-5-6-10-14(13)18(15)12-7-3-2-4-8-12/h5-6,9-12H,2-4,7-8,16H2,1H3 |
InChI Key |
ZMZMAYUKFNOPOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1C3CCCCC3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.